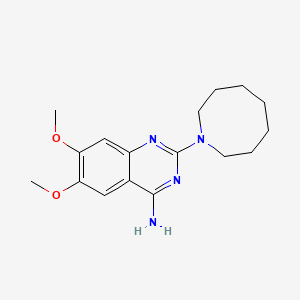
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. Additionally, it has been suggested that this compound may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been shown to have various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, this compound has been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which new blood vessels are formed. This suggests that this compound may have potential applications in the treatment of diseases characterized by abnormal blood vessel growth, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine is its broad-spectrum antitumor activity. This compound has been shown to be effective against various cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of multiple types of cancer. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to determine the potential applications of this compound in the treatment of various diseases, including cancer and inflammation.
Méthodes De Synthèse
The synthesis of 2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been achieved using different methods. One of the most common methods involves the reaction of 2-amino-3,6-dimethoxybenzoic acid with ethyl chloroformate to form ethyl 2-(2-chloroformyl-3,6-dimethoxyphenylamino)acetate. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzonitrile to form the final product.
Applications De Recherche Scientifique
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine has been studied extensively for its potential applications in drug discovery and development. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-22-14-10-12-13(11-15(14)23-2)19-17(20-16(12)18)21-8-6-4-3-5-7-9-21/h10-11H,3-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZFJLQUBSROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCCCCC3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-6,7-dimethoxyquinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(morpholin-4-ylmethyl)benzamide](/img/structure/B7552955.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]-4-methylphenyl]-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7552961.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B7552992.png)
![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7553052.png)
